Cas no 874279-84-2 (1-azido-3-fluoro-2-nitrobenzene)

1-azido-3-fluoro-2-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-azido-3-fluoro-2-nitro-

- 1-azido-3-fluoro-2-nitrobenzene

- 1-Azido-3-fluoro-2-nitro-benzene

- EN300-279807

- fluoronitrophenylazide

- METKBMVDFPVNJQ-UHFFFAOYSA-N

- 874279-84-2

- AKOS019149659

-

- MDL: MFCD23938462

- インチ: InChI=1S/C6H3FN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H

- InChIKey: METKBMVDFPVNJQ-UHFFFAOYSA-N

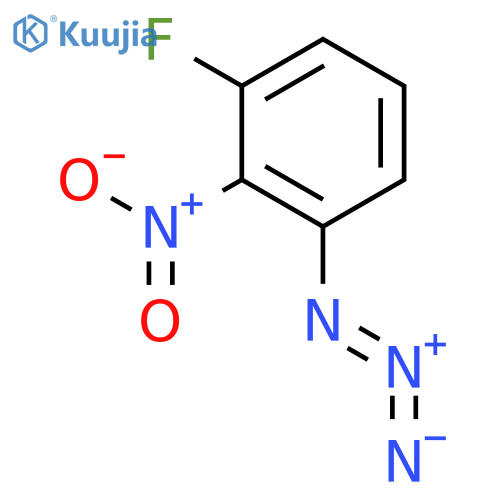

- ほほえんだ: C1=CC(=C(C(=C1)F)[N+](=O)[O-])N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 182.02400351Da

- どういたいしつりょう: 182.02400351Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 60.2Ų

1-azido-3-fluoro-2-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-279807-5.0g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 5.0g |

$1695.0 | 2025-03-19 | |

| Enamine | EN300-279807-1.0g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 1.0g |

$584.0 | 2025-03-19 | |

| Enamine | EN300-279807-2.5g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 2.5g |

$1147.0 | 2025-03-19 | |

| Enamine | EN300-279807-0.25g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 0.25g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-279807-0.05g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 0.05g |

$118.0 | 2025-03-19 | |

| Enamine | EN300-279807-0.5g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 0.5g |

$457.0 | 2025-03-19 | |

| Enamine | EN300-279807-0.1g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 0.1g |

$176.0 | 2025-03-19 | |

| Enamine | EN300-279807-10.0g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95.0% | 10.0g |

$2516.0 | 2025-03-19 | |

| Enamine | EN300-279807-10g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95% | 10g |

$2516.0 | 2023-09-09 | |

| Enamine | EN300-279807-5g |

1-azido-3-fluoro-2-nitrobenzene |

874279-84-2 | 95% | 5g |

$1695.0 | 2023-09-09 |

1-azido-3-fluoro-2-nitrobenzene 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

1-azido-3-fluoro-2-nitrobenzeneに関する追加情報

Recent Advances in the Application of 1-Azido-3-fluoro-2-nitrobenzene (CAS: 874279-84-2) in Chemical Biology and Pharmaceutical Research

1-Azido-3-fluoro-2-nitrobenzene (CAS: 874279-84-2) is a versatile chemical compound that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its azido and nitro functional groups, serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and probes for biological systems. Recent studies have explored its utility in click chemistry, photoaffinity labeling, and drug discovery, highlighting its importance in advancing biomedical research.

One of the most notable applications of 1-azido-3-fluoro-2-nitrobenzene is its role in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction enables the efficient and selective conjugation of molecules, making it a powerful tool for labeling biomolecules, such as proteins and nucleic acids. Recent research has demonstrated the compound's efficacy in generating stable triazole linkages, which are critical for the development of bioconjugates and targeted drug delivery systems. The presence of the fluorine atom further enhances its reactivity and selectivity, allowing for precise modifications in complex biological environments.

In addition to its use in click chemistry, 1-azido-3-fluoro-2-nitrobenzene has been employed in photoaffinity labeling studies. Photoaffinity labeling is a technique used to investigate protein-ligand interactions by covalently attaching a photoreactive group to a ligand of interest. The azido group in this compound serves as an excellent photoreactive moiety, enabling the capture of transient interactions between proteins and small molecules. Recent publications have highlighted its application in identifying binding sites and elucidating mechanisms of action for various drug candidates, providing valuable insights for drug design and optimization.

Furthermore, the nitro group in 1-azido-3-fluoro-2-nitrobenzene offers additional opportunities for chemical transformations, such as reduction to amines or conversion to other functional groups. This versatility has been exploited in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Recent studies have reported the successful incorporation of this compound into the synthesis of benzimidazole and quinoxaline derivatives, both of which exhibit promising biological activities, including antimicrobial and anticancer properties.

The safety and handling of 1-azido-3-fluoro-2-nitrobenzene have also been subjects of recent investigations. Given its reactive functional groups, proper storage and handling protocols are essential to prevent unintended reactions or hazards. Researchers have emphasized the importance of using appropriate protective equipment and working in well-ventilated areas when handling this compound. Additionally, advancements in synthetic methodologies have enabled the production of this compound with higher purity and yield, reducing potential risks associated with impurities.

In conclusion, 1-azido-3-fluoro-2-nitrobenzene (CAS: 874279-84-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique combination of functional groups enables diverse applications, from click chemistry and photoaffinity labeling to the synthesis of bioactive heterocycles. As research in this field progresses, further innovations in the use of this compound are expected, paving the way for new discoveries in drug development and biological studies. Researchers are encouraged to explore its potential in emerging areas, such as proteomics and targeted therapy, to fully leverage its capabilities.

874279-84-2 (1-azido-3-fluoro-2-nitrobenzene) 関連製品

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)

- 1156525-76-6(methyl 3-(methyl(pentan-3-yl)amino)propanoate)

- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)

- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)

- 1209085-42-6({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)

- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)